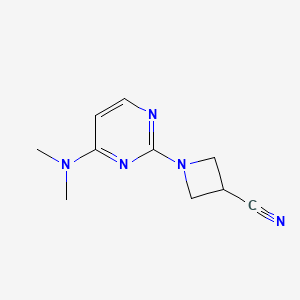

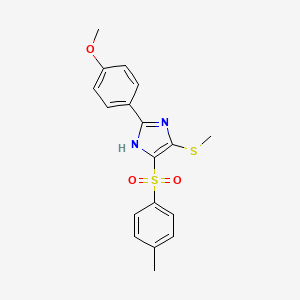

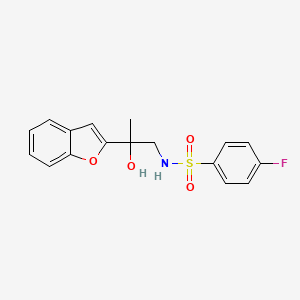

1-(4-(Dimethylamino)pyrimidin-2-yl)azetidine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrimidine derivative. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They are found in many important biomolecules, including DNA and RNA. Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidines can undergo a variety of reactions, including nucleophilic aromatic substitution (SNAr) reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

1-(4-(Dimethylamino)pyrimidin-2-yl)azetidine-3-carbonitrile and its analogues have been synthesized and evaluated for various biological activities. Research demonstrates the synthesis of new pyrimidine-azetidinone analogues, which show significant antioxidant, in vitro antimicrobial, and antitubercular activities (Chandrashekaraiah et al., 2014). These compounds exhibit promising results against bacterial and fungal strains, including mycobacterium tuberculosis, indicating their potential as antibacterial and antituberculosis agents.

Interaction with Proteins

The binding interaction of biologically active pyrimidine derivatives with bovine serum albumin (BSA) has been studied using various spectroscopic methods. A specific derivative, 2–amino-6-hydroxy–4–(4-N, N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (AHDMAPPC), shows antibacterial activity against Escherichia coli and Staphylococcus aureus. The study reveals that these derivatives can bind to BSA, suggesting their potential for effective transportation and elimination in the body, which could be useful for drug design (Suryawanshi et al., 2015).

Molecular Recognition and Structural Analysis

Pyrimidine derivatives, including this compound, play a significant role in molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals. Studies on the crystallization and molecular structure of these compounds have provided insights into their hydrogen bonding capabilities, which are essential for their biological activity and potential pharmaceutical applications (Rajam et al., 2017).

Antimicrobial and Antifungal Potentials

Research into pyrimidine-linked heterocyclic compounds has shown that they possess significant insecticidal and antimicrobial potentials. These compounds have been synthesized using microwave irradiative cyclocondensation and evaluated for their activity against Pseudococcidae insects and selected microorganisms, showcasing their potential in addressing various microbial and insect-related issues (Deohate & Palaspagar, 2020).

Anticancer and Antimicrobial Screening

Synthesis and characterization of azetidine-2-one derivatives have been carried out, revealing their antibacterial, antifungal, anticancer, and antitubercular activities. A novel compound synthesized from Schiff base ((Z)-N(4-dimethylamino)benzylidene)pyrimidine-2-amine) with chloroacetyl chloride showed mild antibacterial activity against Staphylococcus aureus and Escherichia coli (Ramachandran et al., 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[4-(dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-14(2)9-3-4-12-10(13-9)15-6-8(5-11)7-15/h3-4,8H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLAGOJZCRWZEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N2CC(C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2859057.png)

![3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2859078.png)